molecular formula C7H2ClI3O2 B14447814 2-Hydroxy-3,4,5-triiodobenzoyl chloride CAS No. 79543-51-4

2-Hydroxy-3,4,5-triiodobenzoyl chloride

Cat. No.: B14447814
CAS No.: 79543-51-4
M. Wt: 534.25 g/mol
InChI Key: GPLZGMJYXHSTRH-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4,5-triiodobenzoyl chloride is an organic compound with the molecular formula C7H2ClI3O It is a derivative of benzoic acid, where three iodine atoms are substituted at the 3, 4, and 5 positions, and a hydroxyl group is present at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride typically involves the iodination of 2-hydroxybenzoic acid followed by chlorination. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The chlorination step involves the reaction of the iodinated product with thionyl chloride (SOCl2) under reflux conditions to yield the desired benzoyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,4,5-triiodobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst to form biaryl or diaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like ammonia, ethanol, or thiolates under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Amides, Esters, Thioesters: Formed from substitution reactions.

    Quinones and Hydroquinones: Resulting from oxidation and reduction reactions.

    Biaryl and Diaryl Compounds: From coupling reactions.

Scientific Research Applications

2-Hydroxy-3,4,5-triiodobenzoyl chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive chloride group.

    Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,4,5-triiodobenzoyl chloride involves its reactive chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify biological molecules such as proteins and nucleic acids, thereby affecting their function. The compound’s iodine atoms also contribute to its radiopacity, making it useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Triiodobenzoic acid
  • 2,4,6-Triiodophenol
  • 3,5-Diiodosalicylic acid

Uniqueness

2-Hydroxy-3,4,5-triiodobenzoyl chloride is unique due to its specific substitution pattern and the presence of both hydroxyl and chloride functional groups

Properties

CAS No.

79543-51-4

Molecular Formula

C7H2ClI3O2

Molecular Weight

534.25 g/mol

IUPAC Name

2-hydroxy-3,4,5-triiodobenzoyl chloride

InChI

InChI=1S/C7H2ClI3O2/c8-7(13)2-1-3(9)4(10)5(11)6(2)12/h1,12H

InChI Key

GPLZGMJYXHSTRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)I)I)O)C(=O)Cl

Origin of Product

United States

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